N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide” is a synthetic organic compound that features a benzamide core substituted with an azepane ring, a thiophene ring, and a methoxy group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the methoxy group: This can be done via methylation reactions using reagents like methyl iodide.
Formation of the benzamide core: This involves the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the azepane ring or the benzamide core.
Substitution: The methoxy group on the benzene ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and molecular interactions.
Medicine
Pharmacology: Potential use as a pharmaceutical agent targeting specific receptors or enzymes.
Diagnostics: Could be used in diagnostic assays or imaging techniques.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins, enzymes, or receptors, modulating their activity. This could involve binding to active sites, altering conformations, or inhibiting enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide
- N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide
Uniqueness
“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide” is unique due to the presence of the azepane ring, which might confer different steric and electronic properties compared to piperidine or morpholine analogs. This could result in distinct biological activities and applications.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-24-18-8-6-16(7-9-18)20(23)21-14-19(17-10-13-25-15-17)22-11-4-2-3-5-12-22/h6-10,13,15,19H,2-5,11-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMNFWUTOCGKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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